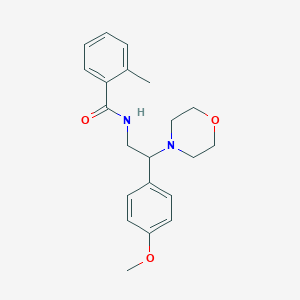

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide

Übersicht

Beschreibung

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxyphenyl group, a morpholinoethyl group, and a methylbenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 4-methoxyphenylmorpholine.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide can be compared with other similar compounds, such as:

N-(4-methoxyphenyl)-2-morpholinoethylbenzamide: Lacks the methyl group on the benzamide moiety.

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-benzamide: Lacks the methyl group on the benzamide moiety.

N-(2-(4-methoxyphenyl)-2-piperidinoethyl)-2-methylbenzamide: Contains a piperidinoethyl group instead of a morpholinoethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide is a synthetic compound with significant potential in biological applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Methoxyphenyl group : Enhances lipophilicity and biological activity.

- Morpholinoethyl group : Contributes to its pharmacological properties.

- Methylbenzamide moiety : Imparts stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.

- Receptor Modulation : It potentially modulates receptor activity, influencing signaling pathways related to cell growth and apoptosis.

- Nucleic Acid Interaction : Similar compounds have been shown to interact with DNA/RNA, affecting transcription and replication processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against several bacterial strains using the agar diffusion method. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 30 µg/mL |

| Pseudomonas aeruginosa | 12 | 70 µg/mL |

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Table 2 summarizes the findings from these studies.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 25 | 40 |

| A549 | 30 | 35 |

The IC50 values indicate that the compound effectively inhibits cell growth at relatively low concentrations, while the apoptosis induction percentage suggests it triggers programmed cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains. The compound was tested in combination with conventional antibiotics, revealing synergistic effects that enhanced bacterial inhibition. This suggests potential applications in treating infections caused by resistant pathogens.

Case Study 2: Anticancer Research

In another study, the compound was administered in vivo to mice bearing tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumors treated with the compound, supporting its role as a promising anticancer agent.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound meets Lipinski's rule of five, indicating favorable drug-like properties. However, further studies are required to fully assess its toxicity profile and long-term effects in vivo.

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-16-5-3-4-6-19(16)21(24)22-15-20(23-11-13-26-14-12-23)17-7-9-18(25-2)10-8-17/h3-10,20H,11-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKBRHLMKAHOFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.